![molecular formula C16H21N3O3 B7980168 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one](/img/structure/B7980168.png)
6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one” is a chemical substance registered in the PubChem database
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one involves specific synthetic routes and reaction conditions. These methods typically include the formation of inclusion complexes with cyclodextrins, which are valuable compounds used in different industrial fields such as food and pharmaceuticals . The most common methods to prepare host inclusion in the non-polar cavity of cyclodextrins involve the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable, making the compound accessible for various applications.
化学反应分析
Types of Reactions: 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The rate of these reactions can be influenced by factors such as the chemical nature of the reacting substances, temperature, concentration, and the presence of catalysts .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature and pressure, are optimized to achieve the desired products efficiently.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
科学研究应用
6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving the formation of inclusion complexes with cyclodextrins, which can improve the solubility and stability of other compounds In industry, it can be used to enhance the physical, chemical, and biological characteristics of food compounds .
作用机制
The mechanism of action of 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may competitively inhibit the activation of certain enzymes or proteins, leading to the desired biological or chemical effects . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds: Similar compounds to 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one can be identified using PubChem’s 2-D and 3-D neighboring sets, which provide information on structurally similar molecules . These similar compounds may share common chemical properties and applications but may differ in specific aspects such as reactivity and stability.
Uniqueness: this compound is unique due to its specific chemical structure and the resulting properties that make it suitable for various applications. Its ability to form inclusion complexes with cyclodextrins and its potential use in drug delivery systems highlight its distinctiveness compared to other similar compounds.
属性
IUPAC Name |
6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-19-5-3-11(4-6-19)9-22-15-8-13-12(7-14(15)21-2)16(20)18-10-17-13/h7-8,10-11H,3-6,9H2,1-2H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVISOHOJNTGTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)NC=NC3=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)NC=NC3=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
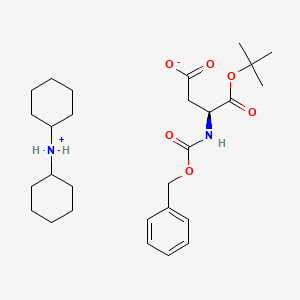
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile](/img/structure/B7980090.png)
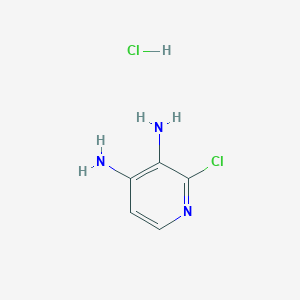
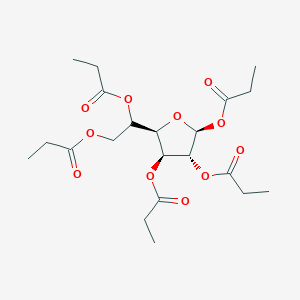
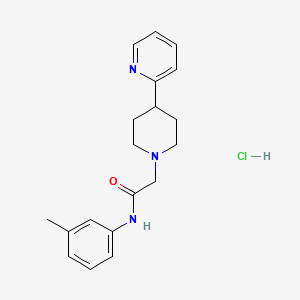
![Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I)](/img/structure/B7980122.png)
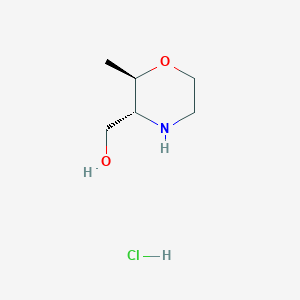
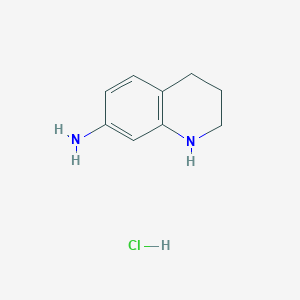
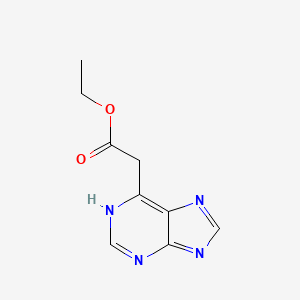

![[(1R)-1-carboxy-1-phenylethyl]azanium;chloride](/img/structure/B7980160.png)
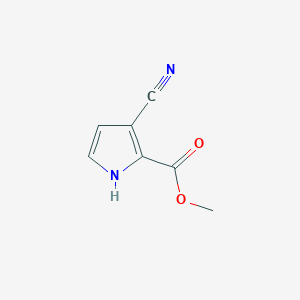
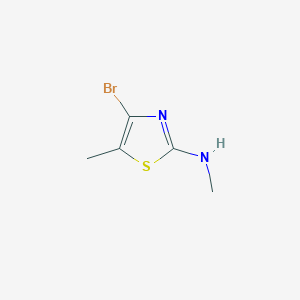
![2-Chlorothieno[3,2-c]pyridine](/img/structure/B7980180.png)
